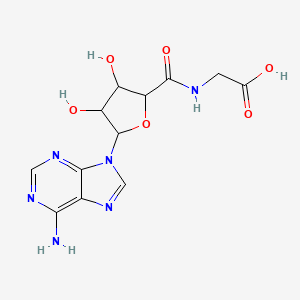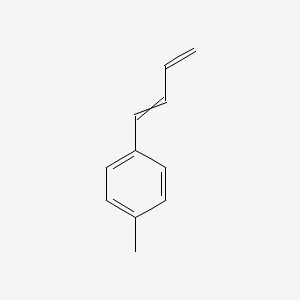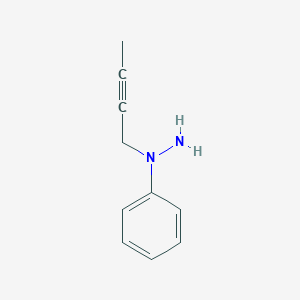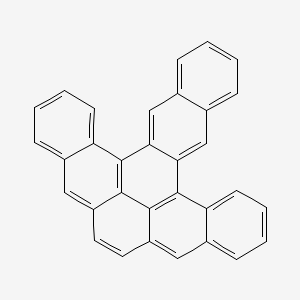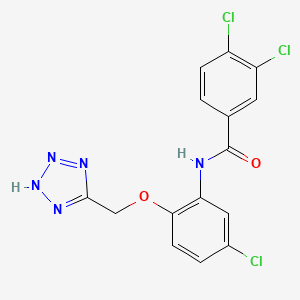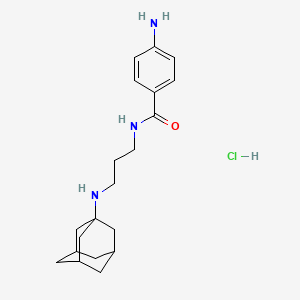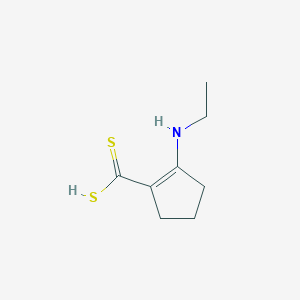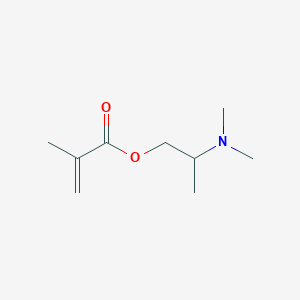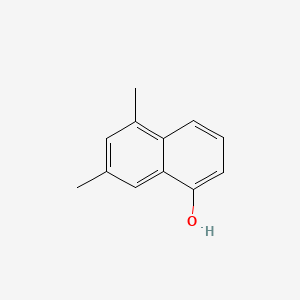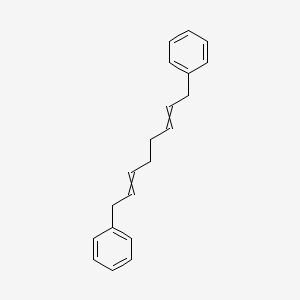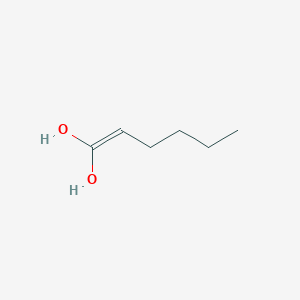![molecular formula C11H8ClN3 B14682727 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a chlorine atom at the 2-position and a methyl group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroindole-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst (CuI) under nitrogen atmosphere . This reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and requires heating in a sealed tube.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 2-position is particularly reactive and can be replaced by other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions and may require a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the methyl group at the 9-position.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially modifying the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein kinases, by binding to their active sites and preventing their catalytic activity . This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be compared with other similar compounds, such as:
2-Chloro-9H-pyrimido[4,5-B]indole: Lacks the methyl group at the 9-position, which may affect its biological activity and chemical reactivity.
9-Methyl-9H-pyrimido[4,5-B]indole: Lacks the chlorine atom at the 2-position, which may result in different reactivity and biological properties.
2-Nitro-9-methyl-9H-pyrimido[4,5-B]indole: Contains a nitro group instead of a chlorine atom, which can significantly alter its chemical and biological behavior.
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-chloro-9-methylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-3-2-4-7(9)8-6-13-11(12)14-10(8)15/h2-6H,1H3 |
InChI Key |
GXQLZEFXGAIWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CN=C(N=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


